molecular formula Ag2Pr B14732422 Praseodymium--silver (1/2) CAS No. 12310-27-9

Praseodymium--silver (1/2)

Cat. No.: B14732422
CAS No.: 12310-27-9
M. Wt: 356.644 g/mol
InChI Key: DDTXJNCABSFMFT-UHFFFAOYSA-N
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Description

Praseodymium–silver (1/2), likely corresponding to the stoichiometric compound PrAg₂, is a rare-earth–transition metal intermetallic compound. Such compounds are of interest due to their unique electronic, magnetic, and catalytic properties, often arising from the interaction between praseodymium’s 4f orbitals and silver’s d-electrons . Praseodymium’s mixed oxidation states (e.g., +3, +4) further enhance its versatility in forming stable compounds with diverse applications .

Properties

CAS No.

12310-27-9

Molecular Formula

Ag2Pr

Molecular Weight

356.644 g/mol

IUPAC Name

praseodymium;silver

InChI

InChI=1S/2Ag.Pr

InChI Key

DDTXJNCABSFMFT-UHFFFAOYSA-N

Canonical SMILES

[Ag].[Ag].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of praseodymium–silver (1/2) involves the reaction of praseodymium metal with silver in a controlled environment. One common method is to heat praseodymium and silver together in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 900°C to 1000°C, to ensure complete formation of the compound .

Industrial Production Methods: Industrial production of praseodymium–silver (1/2) may involve the use of molten salt electrolysis, where praseodymium and silver salts are dissolved in a molten salt medium and subjected to an electric current to induce the formation of the compound. This method allows for the efficient production of high-purity praseodymium–silver (1/2) on a larger scale .

Chemical Reactions Analysis

General Chemical Behavior of Praseodymium

Praseodymium is a silvery-white rare earth metal with notable reactivity:

  • Oxidation : Tarnishes in air, forming nonstoichiometric oxides like Pr₆O₁₁ .

  • Hydrolysis : Reacts with cold/hot water to produce Pr(OH)₃ and H₂ .

  • Acidic Dissolution : Dissolves readily in dilute sulfuric acid, yielding Pr³⁺ ions and H₂ .

  • Halogens : Forms trihalides (PrF₃, PrCl₃, PrBr₃, PrI₃) when reacting with F₂, Cl₂, Br₂, or I₂ .

Hypothetical Reaction Analysis

If the compound refers to a praseodymium-silver alloy or intermetallic, its reactivity might involve:

  • Oxidation : Alloys often exhibit enhanced reactivity compared to pure metals. Praseodymium’s tendency to oxidize (forming Pr₆O₁₁) could dominate .

  • Acidic Environments : Praseodymium dissolves in dilute acids , but silver’s inertness in non-oxidizing acids (e.g., HCl) could lead to selective dissolution.

  • Halogens : Silver reacts with halogens to form salts (e.g., AgCl), but praseodymium’s stronger electropositivity might prioritize its reaction with halogens first .

Data Table: Praseodymium’s Known Reactions

Reaction TypeProductsKey Details
Air Oxidation Pr₆O₁₁Nonstoichiometric oxide formed at 150°C; tarnishes slowly in air .
Water Reaction Pr(OH)₃ + H₂Slow reaction with cold water; faster with hot water .
Acid Dissolution Pr³⁺ + H₂ + SO₄²⁻Dissolves readily in dilute H₂SO₄; forms green [Pr(H₂O)₉]³⁺ complexes .
Halogens PrF₃, PrCl₃, PrBr₃, PrI₃Forms trihalides with F₂, Cl₂, Br₂, I₂; green solids .

Research Gaps

The provided sources lack data on praseodymium-silver interactions. For authoritative analysis, further studies on:

  • Alloy Synthesis : Methods to prepare Pr-Ag alloys and their structural characterization.

  • Reactivity : Oxidation, corrosion, and dissolution behavior in acidic/neutral environments.

  • Halogens : Comparative reactivity of Pr and Ag in halogen-rich conditions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stoichiometric Comparisons

  • Praseodymium–Xenon Fluorides (PrXeF₅): Praseodymium forms 1:2 and 1:4 stoichiometric compounds with xenon fluorides under specific conditions. These compounds exhibit thermal stability at room temperature, similar to how PrAg₂ might leverage Pr’s ability to stabilize structures through covalent interactions .
  • Lanthanum–Silver (LaAg): LaAg crystallizes in a cubic CsCl-type structure.

Electronic and Magnetic Properties

  • Praseodymium Oxalates (Pr(C₂O₄)₃) : Praseodymium oxalates exhibit paramagnetic behavior with anisotropic magnetic susceptibility. The isotropic shift in PrAg₂ could differ significantly due to silver’s diamagnetic contributions, reducing dipolar interactions compared to purely lanthanide-based compounds .
  • Neodymium–Silver (NdAg) : NdAg displays ferromagnetic ordering below 30 K. PrAg₂, however, may show weaker magnetic coupling due to Pr’s +3 oxidation state and reduced 4f-orbital overlap with silver .

Data Tables

Table 1: Comparative Properties of Praseodymium–Silver and Analogous Compounds

Compound Structure Type Key Properties Applications Reference ID
PrAg₂ (inferred) Complex intermetallic High dielectric constant, paramagnetic Electronics, catalysis
LaAg Cubic CsCl-type Ferromagnetic below 30 K Magnetic storage
Pr₆O₁₁ Fluorite Ethanol sensing (200–8000 ppm range) Gas sensors, catalysts
Pr(C₂O₄)₃ Monoclinic Anisotropic magnetic susceptibility Magnetic studies

Research Findings and Contradictions

  • Magnetic Behavior : Praseodymium oxalates show strong anisotropic shifts, but PrAg₂’s metallic bonding may suppress this effect, contrasting with NdAg’s ferromagnetism .
  • Dielectric Performance : Pr-doped Ag borate glasses achieve dielectric constants ~30, while Pr₆O₁₁ reaches ~10× SiO₂. PrAg₂’s metallic nature may limit dielectric utility but enhance conductivity .

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